

comparative analysis of different synthesis routes for 9-(2-Hydroxyethyl)adenine

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Compound of Interest

Compound Name: 2-(6-Aminopurin-9-yl)ethanol

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Comparative Analysis of Synthesis Routes for 9-(2-Hydroxyethyl)adenine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 9-(2-Hydroxyethyl)adenine, a crucial intermediate in the synthesis of various antiviral and therapeutic agents. The comparison focuses on reaction conditions, yield, and purity, supported by available experimental data.

At a Glance: Synthesis Route Comparison

Parameter	Route 1: Ethylene Carbonate	Route 2: 2-Chloroethanol Alkylation
Starting Materials	Adenine, Ethylene Carbonate	Adenine, 2-Chloroethanol
Reaction Type	Alkylation	Alkylation
Reported Yield	27%	Data not available in provided search results
Purity	Not explicitly stated, but NMR data is available	Data not available in provided search results
Reaction Conditions	Heating	Typically requires a base
Advantages	Potentially simpler work-up	Utilizes a common alkylating agent
Disadvantages	Lower reported yield	Potential for N7 and N3 side products, requires base

Synthesis Route Overviews

Two principal methods for the synthesis of 9-(2-Hydroxyethyl)adenine are prevalent in the literature: the reaction of adenine with ethylene carbonate and the direct alkylation of adenine with 2-chloroethanol.

Route 1: Reaction of Adenine with Ethylene Carbonate

This method involves the direct reaction of adenine with ethylene carbonate, typically under heating, to yield 9-(2-Hydroxyethyl)adenine. While seemingly straightforward, the reported yield for this reaction is modest.

Route 2: Alkylation of Adenine with 2-Chloroethanol

The alkylation of adenine using 2-chloroethanol is another common approach. This reaction generally requires the presence of a base to deprotonate the adenine, facilitating the nucleophilic attack on the 2-chloroethanol. A significant challenge with this method is controlling the regioselectivity, as alkylation can occur at other nitrogen atoms (N7 and N3) of the purine ring, leading to a mixture of products.

Experimental Data

Spectroscopic Data for 9-(2-Hydroxyethyl)adenine (from Ethylene Carbonate Route)

- ^1H NMR (500 MHz, $\text{d}_6\text{-DMSO}$): δ 8.13 (1H, s, ArH), 8.07 (1H, s, ArH), 7.18 (2H, s, NH_2), 5.02 (1H, t, J = 5.3 Hz, OH), 4.18 (2H, t, J = 5.6 Hz, CH_2), 3.73 (2H, q, J = 5.4 Hz, CH_2)[1]
- ^{13}C NMR (126 MHz, $\text{d}_6\text{-DMSO}$): δ 155.94, 152.29, 149.57, 141.39, 118.73, 59.30, 45.76[1]

Experimental Protocols

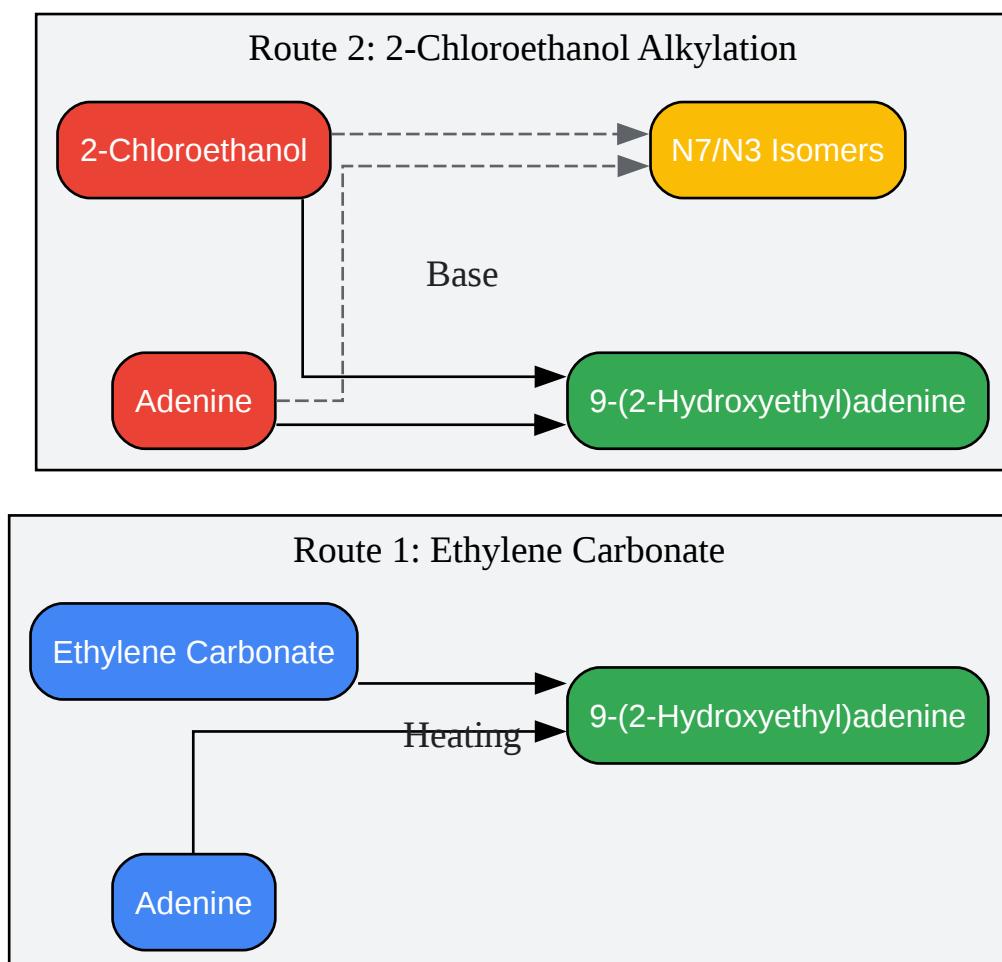
Route 1: Synthesis from Adenine and Ethylene Carbonate (Partial Protocol)

While a complete, detailed experimental protocol was not available in the provided search results, one source describes the outcome of the reaction. The product, 9-(2-Hydroxyethyl)adenine, was obtained as white needles with a melting point of 238-241 °C after recrystallization from ethanol. The reported yield was 27%.[1] The solvent was removed by evaporation in *vacuo* before recrystallization.[1]

Route 2: Synthesis from Adenine and 2-Chloroethanol

A detailed, specific experimental protocol for the synthesis of 9-(2-Hydroxyethyl)adenine via the alkylation of adenine with 2-chloroethanol, including reaction conditions, yield, and purity, was not found in the provided search results. General procedures for the alkylation of adenine suggest the use of a base to facilitate the reaction.

Synthesis Pathways Visualization

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References

- 1. researchgate.net [researchgate.net]
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